BI-4394

Descripción

Propiedades

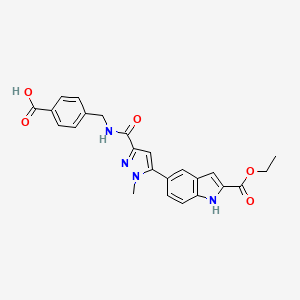

IUPAC Name |

4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5/c1-3-33-24(32)20-11-17-10-16(8-9-18(17)26-20)21-12-19(27-28(21)2)22(29)25-13-14-4-6-15(7-5-14)23(30)31/h4-12,26H,3,13H2,1-2H3,(H,25,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJPVSDTLGFIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC(=NN3C)C(=O)NCC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of BI-4394: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-4394 is a highly potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of articular cartilage in osteoarthritis. This document provides a comprehensive overview of the mechanism of action of BI-4394, including its biochemical potency, selectivity profile, and cellular activity. Detailed experimental methodologies for key assays are provided, alongside a summary of its in vitro drug metabolism and pharmacokinetic (DMPK) and chemical, manufacturing, and controls (CMC) parameters. Visual representations of the MMP-13 signaling pathway and experimental workflows are included to facilitate a deeper understanding of BI-4394's function and evaluation process.

Introduction to MMP-13 and its Role in Osteoarthritis

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). MMP-13, also known as collagenase-3, exhibits a particularly high activity against type II collagen, the primary collagenous component of articular cartilage. In pathological conditions such as osteoarthritis, the overexpression and excessive activity of MMP-13 lead to the progressive degradation of cartilage, resulting in joint pain, stiffness, and loss of function. The selective inhibition of MMP-13 is therefore a promising therapeutic strategy for the treatment of osteoarthritis.

BI-4394: A Potent and Selective MMP-13 Inhibitor

BI-4394 is a small molecule inhibitor designed for high potency and selectivity against MMP-13. Its mechanism of action is centered on the direct inhibition of the catalytic activity of MMP-13, thereby preventing the breakdown of type II collagen and other ECM components.

Biochemical Potency and Selectivity

BI-4394 demonstrates nanomolar potency against human MMP-13. Its selectivity has been extensively profiled against a panel of other MMPs, revealing a significant therapeutic window. A negative control compound, BI-4395, is available and shows minimal activity against MMP-13.

Table 1: In Vitro Inhibitory Activity of BI-4394 against MMPs

| Target | BI-4394 IC50 (nM) | BI-4395 IC50 (nM) | Selectivity (fold vs. MMP-13) |

| MMP-13 | 1 | >26,000 | - |

| MMP-1 | >1000 | n.d. | >1000 |

| MMP-2 | 18,000 | n.d. | 18,000 |

| MMP-3 | >1000 | n.d. | >1000 |

| MMP-7 | >1000 | n.d. | >1000 |

| MMP-8 | >1000 | n.d. | >1000 |

| MMP-9 | 8,900 | n.d. | 8,900 |

| MMP-10 | 16,000 | n.d. | 16,000 |

| MMP-12 | >1000 | n.d. | >1000 |

| MMP-14 | 8,300 | n.d. | 8,300 |

| n.d. = not determined |

Cellular Activity

The inhibitory activity of BI-4394 has been confirmed in a cell-based assay using bovine nasal cartilage explants. In this model, BI-4394 effectively inhibits the degradation of cartilage matrix.

Table 2: Cellular Activity of BI-4394

| Assay | BI-4394 IC50 (nM) |

| Inhibition of MMP-13 activity in bovine nasal cartilage | 31 |

Molecular Interaction with MMP-13

The binding mode of BI-4394 to the active site of MMP-13 has been elucidated by X-ray crystallography (PDB code: 5BPA). This structural information reveals that BI-4394 occupies the S1' pocket of the enzyme, a key determinant for its high affinity and selectivity. The interaction does not involve chelation of the catalytic zinc ion, a mechanism that has been associated with off-target effects in broader-spectrum MMP inhibitors.

In Vitro DMPK and CMC Parameters

A summary of the in vitro drug metabolism and pharmacokinetic (DMPK) and chemical, manufacturing, and controls (CMC) properties of BI-4394 is provided below.

Table 3: In Vitro DMPK and CMC Parameters for BI-4394

| Parameter | Value |

| CMC | |

| Molecular Weight (Da) | 446.5 |

| logP @ pH 2 | 1.9 |

| Solubility @ pH 7.4 (µg/mL) | 60 |

| Solubility @ pH 4 (µg/mL) | <0.1 |

| DMPK | |

| Caco-2 Permeability (A-B) @ pH 7.4 (10⁻⁶ cm/s) | 0.6 |

| Caco-2 Efflux Ratio | 27 |

| Microsomal Stability (Human / Rat) (% remaining after 1 hr) | 40 / 41 |

| Plasma Protein Binding (Human) (%) | 98 |

Signaling Pathways

MMP-13 expression and activity in chondrocytes are regulated by complex signaling networks. Pro-inflammatory cytokines and growth factors can trigger intracellular signaling cascades that converge on the transcriptional regulation of the MMP-13 gene. BI-4394, by directly inhibiting the enzymatic activity of MMP-13, acts downstream of these signaling pathways to prevent cartilage degradation.

Experimental Protocols

Detailed methodologies for the key assays used to characterize BI-4394 are outlined below.

MMP-13 Inhibition Assay (Fluorogenic Substrate)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human MMP-13.

-

Materials:

-

Recombinant human MMP-13 (truncated)

-

Fluorogenic peptide substrate (e.g., Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH₂)

-

Assay Buffer (e.g., 50 mM TRIS, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Test compound (BI-4394) and negative control (BI-4395) dissolved in DMSO

-

96-well black microtiter plate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

Add a defined amount of recombinant human MMP-13 to each well of the microtiter plate, followed by the diluted test compound or vehicle control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., λex = 340 nm, λem = 440 nm).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Bovine Nasal Cartilage Degradation Assay

This assay assesses the ability of a test compound to inhibit the degradation of the cartilage matrix in an explant culture system.

-

Materials:

-

Bovine nasal cartilage explants

-

Cell culture medium (e.g., DMEM) with supplements

-

Recombinant human Interleukin-1α (IL-1α) to stimulate cartilage degradation

-

Test compound (BI-4394)

-

Assay kits for quantifying released glycosaminoglycans (GAGs) and collagen fragments (e.g., hydroxyproline assay).

-

-

Procedure:

-

Prepare bovine nasal cartilage explants of a uniform size and weight.

-

Culture the explants in a 96-well plate in the presence of IL-1α to induce matrix degradation.

-

Treat the explants with various concentrations of the test compound or vehicle control.

-

Incubate the cultures for a specified period (e.g., 7-14 days), collecting the conditioned media at regular intervals.

-

Analyze the conditioned media for the concentration of released GAGs and collagen fragments.

-

At the end of the experiment, digest the remaining cartilage explants to determine the residual GAG and collagen content.

-

Calculate the percentage of inhibition of matrix degradation for each concentration of the test compound and determine the IC50 value.

-

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a compound.

-

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

Test compound (BI-4394)

-

LC-MS/MS for sample analysis

-

-

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

For apical to basolateral (A-B) permeability, add the test compound to the apical chamber and fresh buffer to the basolateral chamber.

-

For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).

-

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.

-

Materials:

-

Human and rat liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Test compound (BI-4394)

-

Acetonitrile for reaction termination

-

LC-MS/MS for sample analysis

-

-

Procedure:

-

Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the concentration of the remaining parent compound by LC-MS/MS.

-

Determine the rate of disappearance of the test compound and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Conclusion

BI-4394 is a potent and highly selective inhibitor of MMP-13 with demonstrated activity in a cellular model of cartilage degradation. Its favorable in vitro DMPK profile and well-characterized mechanism of action make it a valuable tool for investigating the role of MMP-13 in osteoarthritis and a promising starting point for the development of novel disease-modifying therapies. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar compounds.

Target Validation of BI-4394 in Cartilage Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of BI-4394, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), for the treatment of cartilage degradation, primarily in the context of osteoarthritis (OA). This document outlines the mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols relevant to the study of BI-4394 and its target.

Executive Summary

Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key driver of this pathology is the enzymatic activity of matrix metalloproteinases (MMPs), with MMP-13 playing a pivotal role in the degradation of type II collagen, the primary structural component of cartilage.[1][2] BI-4394 has emerged as a promising therapeutic candidate due to its high potency and exceptional selectivity for MMP-13, offering a targeted approach to inhibit cartilage degradation.[3][4][5] Preclinical studies in animal models of osteoarthritis have demonstrated the efficacy of BI-4394 in preserving cartilage integrity. This guide serves as a comprehensive resource for researchers engaged in the investigation of MMP-13 inhibition as a disease-modifying strategy for osteoarthritis.

BI-4394: Mechanism of Action and Selectivity

BI-4394 is a small molecule inhibitor that targets the catalytic domain of MMP-13.[5] Its mechanism of action is the direct inhibition of the enzymatic activity of MMP-13, thereby preventing the cleavage of type II collagen and other extracellular matrix components.[1]

Quantitative Data: Potency and Selectivity

The potency and selectivity of BI-4394 have been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for MMP-13 and significant selectivity over other MMPs.

| Target | IC50 | Selectivity vs. MMP-13 | Reference |

| MMP-13 | 1 nM | - | [3][4][5] |

| MMP-1 | >1000 nM | >1000-fold | [5] |

| MMP-2 | 18,000 nM | 18,000-fold | [4] |

| MMP-3 | >1000 nM | >1000-fold | [5] |

| MMP-7 | >1000 nM | >1000-fold | [5] |

| MMP-8 | >1000 nM | >1000-fold | [5] |

| MMP-9 | 8,900 nM | 8,900-fold | [4] |

| MMP-10 | 16,000 nM | 16,000-fold | [4] |

| MMP-12 | >1000 nM | >1000-fold | [5] |

| MMP-14 | 8,300 nM | 8,300-fold | [4] |

Table 1: In vitro potency and selectivity of BI-4394 against various Matrix Metalloproteinases.

Signaling Pathways in Cartilage Degradation and MMP-13 Regulation

The expression and activity of MMP-13 in chondrocytes are tightly regulated by a complex network of signaling pathways, primarily driven by pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). These cytokines activate downstream signaling cascades that converge on the nucleus to induce the transcription of the MMP13 gene.

References

- 1. mdpi.com [mdpi.com]

- 2. MMP-13 is constitutively produced in human chondrocytes and co-endocytosed with ADAMTS-5 and TIMP-3 by the endocytic receptor LRP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pardon Our Interruption [opnme.com]

An In-depth Technical Guide to BI-4394: A Potent and Selective MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BI-4394, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Physicochemical Properties

BI-4394 is a small molecule inhibitor with the chemical formula C₂₄H₂₂N₄O₅ and a molecular weight of 446.5 g/mol .[1] Its structure is characterized by a central pyrazole ring linked to an indole moiety and a benzamide group.

Table 1: Physicochemical Properties of BI-4394

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₂N₄O₅ | [1] |

| Molecular Weight | 446.5 g/mol | [1] |

| CAS Number | 1222173-37-6 | [1] |

| SMILES | O=C(OCC)C1=CC2=C(N1)C=CC(C3=CC(C(NCC4=CC=C(C(O)=O)C=C4)=O)=NN3C)=C2 | [1] |

| logP @ pH 2 | 1.9 | [2] |

| Solubility @ pH 7.4 | 60 µg/mL | [2] |

| Solubility @ pH 4 | <0.1 µg/mL | [2] |

Biological Activity and Selectivity

BI-4394 is a highly potent inhibitor of human MMP-13, with an IC₅₀ value of 1 nM.[2][3] It exhibits excellent selectivity for MMP-13 over other matrix metalloproteinases, with IC₅₀ values for other MMPs being over 1000-fold higher.[3][4] This high selectivity is crucial as broad-spectrum MMP inhibitors have been associated with side effects such as musculoskeletal syndrome.[2][3]

Table 2: In Vitro Inhibitory Activity of BI-4394 against various MMPs

| Target | IC₅₀ (nM) | Reference |

| MMP-13 | 1 | [2][3] |

| MMP-13 (bovine nasal cartilage) | 31 | [4] |

| MMP-1 | >10,000 | [2] |

| MMP-2 | 18,000 | [4] |

| MMP-3 | >10,000 | [2] |

| MMP-7 | >10,000 | [2] |

| MMP-8 | >10,000 | [2] |

| MMP-9 | 8,900 | [4] |

| MMP-10 | 16,000 | [4] |

| MMP-12 | >10,000 | [2] |

| MMP-14 | 8,300 | [4] |

In Vitro DMPK and Pharmacokinetic Properties

BI-4394 has been evaluated for its drug metabolism and pharmacokinetic (DMPK) properties. It exhibits moderate permeability and is a substrate for efflux transporters. In vivo studies in rats have shown that BI-4394 is orally bioavailable.[4]

Table 3: In Vitro DMPK Parameters of BI-4394

| Parameter | Value | Reference |

| Caco-2 Permeability (A-B) @ pH 7.4 | 0.6 x 10⁻⁶ cm/s | [2] |

| Caco-2 Efflux Ratio | 27 | [2] |

| Microsomal Stability (Human / Rat) | 40 / 41 %QH | [2] |

| Plasma Protein Binding (Human) | 98% | [2] |

Table 4: In Vivo Pharmacokinetic Parameters of BI-4394 in Rats

| Parameter | Value (1 mg/kg i.v.) | Value (10 mg/kg p.o.) | Reference |

| T½ (h) | 0.47 | 0.47 | [4] |

| AUC (nM·h/mL) | - | 1109 ± 64 | [4] |

| CL (mL/min/kg) | 34 | - | [4] |

| Vss (mL/kg) | 0.26 | - | [4] |

| Bioavailability | - | 39% | [4] |

Mechanism of Action and Signaling Pathway

BI-4394 exerts its therapeutic effect by directly inhibiting the enzymatic activity of MMP-13. MMP-13 is a key enzyme in the degradation of type II collagen, a major component of articular cartilage.[2][3] In pathological conditions like osteoarthritis, pro-inflammatory cytokines such as IL-1β and TNF-α upregulate the expression of MMP-13 in chondrocytes. This leads to excessive collagen degradation and cartilage destruction. By inhibiting MMP-13, BI-4394 blocks this final step in the cartilage degradation cascade.

Caption: MMP-13 signaling pathway in osteoarthritis and the inhibitory action of BI-4394.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize BI-4394.

MMP-13 Inhibition Assay (Fluorogenic Substrate)

This assay determines the inhibitory activity of a compound against MMP-13 by measuring the cleavage of a fluorogenic substrate.

Caption: Experimental workflow for the MMP-13 inhibition assay.

Methodology:

-

Compound Preparation: Prepare a serial dilution of BI-4394 in a suitable buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35).

-

Enzyme and Substrate: Use recombinant human MMP-13 and a commercially available fluorogenic MMP substrate.

-

Assay Procedure:

-

Add the MMP-13 enzyme solution to the wells of a microplate containing the diluted BI-4394 or vehicle control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis: Calculate the rate of reaction for each concentration of BI-4394. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.

Methodology:

-

Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Permeability Measurement (A-B):

-

Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add BI-4394 (at a concentration of, for example, 10 µM) to the apical (A) side of the monolayer.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

-

-

Permeability Measurement (B-A) for Efflux Ratio:

-

Add BI-4394 to the basolateral (B) side and collect samples from the apical (A) side.

-

-

Sample Analysis: Quantify the concentration of BI-4394 in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or rat), a buffer (e.g., potassium phosphate), and BI-4394 (at a concentration of, for example, 1 µM).

-

Initiation: Pre-warm the reaction mixture to 37°C and initiate the reaction by adding NADPH.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of BI-4394 using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of BI-4394 remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay determines the fraction of a compound that binds to plasma proteins, which can influence its distribution and efficacy.

Methodology:

-

Apparatus: Use a rapid equilibrium dialysis (RED) device with a semi-permeable membrane that separates a plasma chamber from a buffer chamber.

-

Sample Preparation: Add BI-4394 to plasma (human) and place it in the plasma chamber of the RED device. Add buffer to the buffer chamber.

-

Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

-

Sampling: After incubation, collect samples from both the plasma and buffer chambers.

-

Analysis: Determine the concentration of BI-4394 in both samples by LC-MS/MS.

-

Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is calculated as (1 - fu) * 100.

References

- 1. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Plasma Protein Binding Assay [visikol.com]

- 4. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

BI-4394: A Technical Guide for In Vitro Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI-4394, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), for in vitro research applications. This document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.

Introduction to BI-4394

BI-4394 is a chemical probe designed for the potent and selective inhibition of MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1][2] Its high selectivity makes it a valuable tool for investigating the specific roles of MMP-13 in various physiological and pathological processes in vitro.[1] Matrix metalloproteinases (MMPs) are a family of zinc- and calcium-dependent endopeptidases involved in tissue remodeling and degradation of the extracellular matrix.[2] Dysregulation of MMP activity is associated with numerous diseases, including osteoarthritis, rheumatoid arthritis, and cancer.[2][3][4] BI-4394 offers researchers a means to dissect the specific contributions of MMP-13 to these processes.

Mechanism of Action

BI-4394 functions as a direct inhibitor of the catalytic activity of MMP-13.[2][5] MMPs, including MMP-13, are synthesized as inactive zymogens (pro-MMPs) and require activation to become functional. Once activated, MMP-13 cleaves its substrates, most notably type II collagen, a critical component of articular cartilage.[1][2] The excessive activity of MMP-13 is a key factor in the pathogenesis of osteoarthritis due to its role in cartilage degradation.[2][3] BI-4394 binds to the active site of MMP-13, preventing it from degrading its substrates and thereby inhibiting its pathological effects.[1]

Mechanism of BI-4394 Action.

Quantitative Data

The following tables summarize the in vitro inhibitory activity and selectivity of BI-4394.

Table 1: In Vitro Inhibitory Activity of BI-4394 against MMP-13

| Parameter | Value | Assay Type |

| IC50 | 1 nM | FRET Assay[5] |

| IC50 (Full-Length MMP-13) | 11 nM | Collagen Degradation Assay[6] |

| IC50 (Bovine Nasal Cartilage) | 31 nM | Cartilage Degradation Assay[2][6] |

Table 2: Selectivity Profile of BI-4394 against Other MMPs [5]

| MMP Target | IC50 (µM) | Fold Selectivity vs. MMP-13 (approx.) |

| MMP-1 | > 22 | > 22,000x |

| MMP-2 | 18 | 18,000x |

| MMP-3 | > 22 | > 22,000x |

| MMP-7 | > 22 | > 22,000x |

| MMP-8 | > 22 | > 22,000x |

| MMP-9 | 8.9 | 8,900x |

| MMP-10 | 16 | 16,000x |

| MMP-12 | > 22 | > 22,000x |

| MMP-14 | 8.3 | 8,300x |

Table 3: Off-Target Kinase Inhibition Profile of BI-4394 at 10 µM [1]

| Kinase Target | % Inhibition |

| STK6 | 99% |

| MAPKAPK2 | 99% |

| RPS6KA3 | 95% |

| MAPK14 | 94% |

| GSK3B | 94% |

| AMPK A1B1G1 | 92% |

| PRKACA | 90% |

| PIM1 | 86% |

| KDR | 83% |

| AKT1 | 76% |

| SRC | 75% |

| DYRK3 | 72% |

| MAP4K4 | 68% |

| MET | 57% |

| JAK3 | 56% |

| IKBKB | 52% |

| ABL1 | 52% |

| NEK1 | 51% |

Experimental Protocols

A common in vitro method to determine the potency of MMP inhibitors is the Förster Resonance Energy Transfer (FRET) assay. Below is a detailed methodology for such an experiment.

MMP-13 Inhibition Assay using FRET

Objective: To determine the half-maximal inhibitory concentration (IC50) of BI-4394 against recombinant human MMP-13.

Materials:

-

Recombinant human MMP-13 (active)

-

BI-4394

-

FRET-based MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of BI-4394 in dimethyl sulfoxide (DMSO). Create a serial dilution series of BI-4394 in assay buffer to achieve a range of final concentrations for testing. Also, prepare a vehicle control (DMSO in assay buffer).

-

Enzyme Preparation: Dilute the recombinant human MMP-13 in assay buffer to the desired working concentration.

-

Assay Reaction: a. To each well of the 96-well plate, add the serially diluted BI-4394 or vehicle control. b. Add the diluted MMP-13 enzyme to each well. c. Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the FRET-based MMP-13 substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over a set period (e.g., 30-60 minutes) at 37°C.

-

Data Analysis: a. Calculate the rate of substrate cleavage for each concentration of BI-4394 by determining the slope of the linear portion of the fluorescence versus time curve. b. Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the BI-4394 concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

FRET-based MMP-13 Inhibition Assay Workflow.

Signaling Pathways Associated with MMP Regulation

The expression and activity of MMPs are regulated by complex signaling networks. Cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are known to upregulate MMP expression through various intracellular signaling cascades, including the MAP kinase (p38, JNK) and NF-κB pathways.[7][8] These pathways ultimately lead to the transcription of MMP genes. While BI-4394 directly inhibits the enzymatic activity of MMP-13, understanding the upstream signaling pathways that control its expression can provide a more complete picture of its biological context.

Upstream Signaling Pathways Regulating MMP-13 Expression.

Conclusion

BI-4394 is a highly potent and selective inhibitor of MMP-13, making it an indispensable tool for in vitro investigations into the biological functions of this enzyme. Its well-characterized inhibitory profile allows for precise dissection of MMP-13's role in various cellular processes. The provided data and protocols serve as a comprehensive resource for researchers utilizing BI-4394 in their studies.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. On-demand release of a selective MMP-13 blocker from an enzyme-responsive injectable hydrogel protects cartilage from degenerative progression in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of MMPs - Elabscience [elabscience.com]

- 5. Probe BI-4394 | Chemical Probes Portal [chemicalprobes.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Signal pathways involved in the production of MMP-1 and MMP-3 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

BI-4394: A Technical Guide to a Highly Selective Collagenase (MMP-13) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase with a critical role in the degradation of type II collagen, the primary structural component of articular cartilage.[1] Dysregulation of MMP-13 activity is a key pathological feature of osteoarthritis (OA), leading to the progressive destruction of cartilage and joint function. BI-4394 is a potent and highly selective, orally bioavailable inhibitor of MMP-13, developed as a chemical probe to investigate the therapeutic potential of targeted MMP-13 inhibition in OA and other diseases characterized by excessive collagen degradation. This document provides a comprehensive technical overview of BI-4394, including its biochemical properties, experimental protocols for its evaluation, and its biological context in relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for BI-4394, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of BI-4394

| Target | IC50 (nM) | Selectivity vs. MMP-13 |

| MMP-13 | 1 | - |

| MMP-1 | >1000 | >1000-fold |

| MMP-2 | 18,000 | 18,000-fold |

| MMP-3 | >1000 | >1000-fold |

| MMP-7 | >1000 | >1000-fold |

| MMP-8 | >1000 | >1000-fold |

| MMP-9 | 8,900 | 8,900-fold |

| MMP-10 | 16,000 | 16,000-fold |

| MMP-12 | >1000 | >1000-fold |

| MMP-14 | 8,300 | 8,300-fold |

Data compiled from publicly available sources.

Table 2: In Vitro and In Vivo Pharmacokinetic Parameters of BI-4394 in Rats

| Parameter | Value | Route of Administration |

| In Vitro | ||

| Microsomal Stability (Human) | 40% QH | N/A |

| Microsomal Stability (Rat) | 41% QH | N/A |

| Plasma Protein Binding (Human) | 98% | N/A |

| In Vivo (Rat) | ||

| Clearance | 39 mL/min/kg | Intravenous (IV) |

| Mean Residence Time | 0.5 h | Intravenous (IV) |

| Volume of Distribution (Vss) | 0.4 L/kg | Intravenous (IV) |

| Terminal Half-life (t1/2) | 0.47 h | IV (1 mg/kg) & Oral (10 mg/kg) |

Data compiled from publicly available sources.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments involving BI-4394.

Protocol 1: In Vitro MMP-13 Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against MMP-13.

Materials:

-

Recombinant human MMP-13 (catalytic domain)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

-

BI-4394 stock solution (e.g., 10 mM in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)

Procedure:

-

Prepare a serial dilution of BI-4394 in assay buffer. The final concentration range should typically span several orders of magnitude around the expected IC50. Include a vehicle control (DMSO) and a no-enzyme control.

-

In a 96-well plate, add 50 µL of the diluted BI-4394 or control to each well.

-

Add 25 µL of a pre-diluted solution of recombinant human MMP-13 to each well (excluding the no-enzyme control). The final enzyme concentration should be optimized to yield a linear reaction rate.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP-13 substrate to each well.

-

Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

-

Calculate the initial reaction velocity (V) for each concentration of BI-4394.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Bovine Nasal Cartilage Degradation Assay

This ex vivo assay assesses the ability of an inhibitor to prevent the degradation of the native collagen matrix.

Materials:

-

Bovine nasal cartilage explants (e.g., 3-5 mm discs)

-

Culture Medium: DMEM/F-12 supplemented with 10% FBS, antibiotics

-

Recombinant human MMP-13

-

BI-4394 stock solution

-

Hydroxyproline assay kit

-

Papain digestion buffer (0.1 M sodium phosphate, pH 6.5, 10 mM EDTA, 10 mM cysteine-HCl)

Procedure:

-

Culture bovine nasal cartilage explants in serum-free medium for 24 hours to equilibrate.

-

Treat the explants with different concentrations of BI-4394 for 2 hours.

-

Induce cartilage degradation by adding a predetermined concentration of active recombinant human MMP-13 to the culture medium. Include a control group without MMP-13 and a vehicle control group with MMP-13 but no inhibitor.

-

Incubate the explants for 3-5 days.

-

Collect the culture medium at the end of the incubation period.

-

Digest the remaining cartilage explants with papain overnight at 60°C.

-

Measure the amount of hydroxyproline (a major component of collagen) released into the culture medium and remaining in the digested cartilage explants using a hydroxyproline assay kit.

-

Calculate the percentage of collagen degradation for each condition and determine the IC50 of BI-4394 for inhibiting cartilage degradation.

Protocol 3: Rat Model of Osteoarthritis (Anterior Cruciate Ligament Transection - ACLT)

This in vivo model is widely used to evaluate the efficacy of potential OA treatments.

Animals:

-

Male Sprague-Dawley or Lewis rats (10-12 weeks old)

Procedure:

-

Anesthesia: Anesthetize the rats using isoflurane or another appropriate anesthetic.

-

Surgical Procedure:

-

Make a medial parapatellar incision to expose the left knee joint.

-

Dislocate the patella laterally to visualize the anterior cruciate ligament (ACL).

-

Carefully transect the ACL with a microsurgical knife or scissors.

-

Confirm successful transection by performing a positive anterior drawer test.

-

Reposition the patella and close the joint capsule and skin with sutures.

-

A sham operation (arthrotomy without ACLT) should be performed on a control group of animals.

-

-

Post-operative Care: Provide appropriate analgesia for 3 days post-surgery.

-

Treatment:

-

Begin administration of BI-4394 at a predetermined dose and frequency (e.g., daily oral gavage). A vehicle control group should be included.

-

Treatment can be initiated either prophylactically (immediately after surgery) or therapeutically (after OA has been established).

-

-

Endpoint Analysis (typically 4-8 weeks post-surgery):

-

Histological Analysis: Euthanize the animals, dissect the knee joints, and fix in formalin. Decalcify the bones, embed in paraffin, and section the joints. Stain sections with Safranin O-Fast Green to visualize cartilage proteoglycan content and assess cartilage degradation using a scoring system (e.g., Mankin score).

-

Immunohistochemistry: Perform immunohistochemical staining for markers such as MMP-13 and type II collagen.

-

Behavioral Analysis: Assess pain and joint function using methods like incapacitance testing or gait analysis.

-

Signaling Pathways and Experimental Workflows

Understanding the molecular context of MMP-13 and the logical flow of experiments is essential for effective research. The following diagrams, generated using the DOT language, visualize these concepts.

Caption: MMP-13 signaling in chondrocytes and the inhibitory action of BI-4394.

Caption: Experimental workflow for the evaluation of BI-4394.

Conclusion

BI-4394 represents a valuable pharmacological tool for the investigation of MMP-13 biology and its role in pathology. Its high potency and selectivity make it superior to broad-spectrum MMP inhibitors, which have been associated with off-target side effects. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in the field of collagenase inhibition and osteoarthritis therapeutics. The continued study of selective MMP-13 inhibitors like BI-4394 holds promise for the development of novel disease-modifying treatments for osteoarthritis.

References

Foundational Research on BI-4394: A Selective MMP-13 Inhibitor for Joint Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Joint diseases, including osteoarthritis (OA) and rheumatoid arthritis (RA), are characterized by the progressive degradation of articular cartilage, leading to pain, inflammation, and loss of joint function. Matrix metalloproteinase-13 (MMP-13), a zinc-dependent endopeptidase, is a key mediator of this degradation through its potent and specific collagenolytic activity against type II collagen, the primary structural component of cartilage. This whitepaper provides a comprehensive technical overview of the foundational research on BI-4394, a highly potent and selective small molecule inhibitor of MMP-13. We will delve into its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways that govern MMP-13 expression in the context of joint diseases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for arthritic conditions.

Introduction to BI-4394 and its Target: MMP-13

Matrix metalloproteinases (MMPs) are a family of enzymes crucial for tissue remodeling and the breakdown of extracellular matrix components. In the context of joint diseases, several MMPs are upregulated, contributing to the pathological destruction of cartilage. Among these, MMP-13 (also known as collagenase-3) is considered a prime therapeutic target due to its preferential and efficient cleavage of type II collagen.[1][2] The expression of MMP-13 is elevated in the chondrocytes and synovial fibroblasts of patients with OA and RA, and its activity is directly implicated in the erosion of articular cartilage.[1]

BI-4394 has emerged as a promising therapeutic candidate due to its high potency and remarkable selectivity for MMP-13 over other MMPs. This selectivity is a critical attribute, as broad-spectrum MMP inhibitors have been associated with dose-limiting side effects in clinical trials.[1] BI-4394's mechanism of action involves binding to the active site of MMP-13, thereby preventing the enzymatic degradation of its substrates.

Quantitative Data Summary

The following tables summarize the key quantitative data available for BI-4394, highlighting its in vitro potency, selectivity, and pharmacokinetic profile in preclinical studies.

Table 1: In Vitro Activity and Selectivity of BI-4394

| Parameter | Value | Reference |

| MMP-13 IC50 | 1 nM | [1] |

| Selectivity over other MMPs | >1000-fold | [1] |

| MMP-1 IC50 | >10,000 nM | [1] |

| MMP-2 IC50 | >10,000 nM | [1] |

| MMP-3 IC50 | >10,000 nM | [1] |

| MMP-7 IC50 | >10,000 nM | [1] |

| MMP-8 IC50 | >10,000 nM | [1] |

| MMP-9 IC50 | >10,000 nM | [1] |

| MMP-10 IC50 | >10,000 nM | [1] |

| MMP-12 IC50 | >10,000 nM | [1] |

| MMP-14 IC50 | >10,000 nM | [1] |

Table 2: In Vivo Efficacy of a Selective MMP-13 Inhibitor (Oral Administration in Mouse Collagen-Induced Arthritis Model)

| Treatment Group | Mean Erosion Score Reduction (%) | p-value | Reference |

| 3 mg/kg | 21% | >0.05 | [1] |

| 10 mg/kg | 28% | <0.05 | [1] |

| 30 mg/kg | 38% | =0.01 | [1] |

Table 3: Pharmacokinetic Parameters of BI-4394 in Rats

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability | 39% | Oral | MedChemExpress Product Page |

| Clearance | 34 mL/min/kg | Intravenous | MedChemExpress Product Page |

| Volume of Distribution (Vss) | 0.26 L/kg | Intravenous | MedChemExpress Product Page |

| Terminal Half-life (t1/2) | 0.47 h | Oral & Intravenous | MedChemExpress Product Page |

Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of BI-4394 and its effects on joint diseases.

In Vitro MMP-13 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of small molecules against MMP-13 using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-13 (rhMMP-13)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

BI-4394 or other test compounds

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of BI-4394 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the BI-4394 stock solution in Assay Buffer to create a range of test concentrations.

-

Add a defined amount of rhMMP-13 to each well of the 96-well plate.

-

Add the diluted BI-4394 solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known MMP-13 inhibitor).

-

Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Calculate the rate of substrate cleavage for each concentration of BI-4394.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Animal Model of Osteoarthritis: Anterior Cruciate Ligament Transection (ACLT) in Rats

The ACLT model is a widely used surgically-induced model of OA that mimics the joint instability that can lead to cartilage degradation.

Animals:

-

Male Lewis rats (or other appropriate strain), typically 10-12 weeks old.

Procedure:

-

Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).

-

Shave and aseptically prepare the surgical site on one of the hind limbs.

-

Make a medial parapatellar incision to expose the knee joint.

-

Dislocate the patella laterally to visualize the anterior cruciate ligament (ACL).

-

Carefully transect the ACL using micro-surgical scissors, ensuring that the surrounding cartilage and menisci are not damaged.

-

Confirm complete transection of the ACL by performing a drawer test (anterior tibial translation).

-

Reposition the patella and close the joint capsule and skin with sutures.

-

Administer post-operative analgesics as required.

-

Allow the animals to recover and monitor for signs of OA development over a period of weeks to months.

-

At the end of the study, sacrifice the animals and collect the knee joints for histological analysis of cartilage degradation, osteophyte formation, and synovial inflammation.

Signaling Pathways in Joint Diseases and the Role of MMP-13

The expression of MMP-13 in chondrocytes and synovial fibroblasts is tightly regulated by a complex network of signaling pathways that are often dysregulated in joint diseases. Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), are key drivers of MMP-13 production.

Key Signaling Pathways Regulating MMP-13 Expression

Several signaling cascades have been identified as crucial regulators of MMP-13 gene transcription:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including ERK, JNK, and p38, plays a central role in transducing extracellular signals into cellular responses. Activation of the MEK/ERK pathway, in particular, has been shown to increase the activity of the transcription factor RUNX2, which in turn upregulates MMP-13 expression.[3]

-

Nuclear Factor-κB (NF-κB) Pathway: NF-κB is a critical transcription factor in inflammatory responses. Upon stimulation by pro-inflammatory cytokines, the NF-κB pathway is activated, leading to the transcription of numerous target genes, including MMP-13.

-

Wnt/β-catenin Pathway: This pathway is involved in chondrocyte differentiation and has been implicated in OA pathogenesis. Aberrant activation of the Wnt/β-catenin pathway can lead to increased MMP-13 expression.

-

JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is another important cytokine signaling cascade that can contribute to the inflammatory environment in the joint and influence MMP-13 production.

Transcriptional Regulation of the MMP-13 Gene

The promoter region of the MMP-13 gene contains binding sites for several key transcription factors, including:

-

AP-1 (Activator Protein-1): A dimeric transcription factor that is a downstream target of the MAPK signaling pathway.

-

RUNX2 (Runt-related transcription factor 2): A master regulator of chondrocyte hypertrophy and a key activator of MMP-13 transcription.[3]

-

HIF-2α (Hypoxia-inducible factor 2α): This transcription factor is induced by hypoxic conditions and pro-inflammatory stimuli and directly binds to the MMP-13 promoter to drive its expression.[4]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow described in this whitepaper.

Caption: Signaling Pathways Leading to MMP-13 Expression in Chondrocytes.

Caption: Experimental Workflow for Preclinical Evaluation of BI-4394.

Conclusion and Future Directions

BI-4394 represents a significant advancement in the development of targeted therapies for joint diseases. Its high potency and selectivity for MMP-13 make it a promising candidate for disease-modifying osteoarthritis drugs (DMOADs). The foundational research summarized in this whitepaper provides a strong rationale for its continued investigation.

Future research should focus on several key areas. While the primary mechanism of BI-4394 is the direct inhibition of MMP-13's enzymatic activity, it is important to investigate potential feedback mechanisms on the upstream signaling pathways, such as MAPK and NF-κB. Understanding if MMP-13 inhibition can modulate the inflammatory signaling that drives its own expression would provide further insight into its therapeutic potential. Furthermore, extensive in vivo studies using various models of arthritis and different routes of administration are necessary to fully characterize the efficacy and safety profile of BI-4394. Long-term studies will also be crucial to assess its impact on the structural progression of joint damage.

References

- 1. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Regulated Transcription of Human Matrix Metalloproteinase 13 (MMP13) and Interleukin-1β (IL1B) Genes in Chondrocytes Depends on Methylation of Specific Proximal Promoter CpG Sites - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: BI-4394 for In Vitro MMP-13 Inhibition Assay

Introduction

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix.[1] MMP-13 exhibits a strong preference for cleaving type II collagen, the primary collagenous component of articular cartilage.[1][2][3] Consequently, its enzymatic activity is heavily implicated in the pathological cartilage destruction characteristic of osteoarthritis and rheumatoid arthritis.[1][3][4] This makes MMP-13 a significant therapeutic target for degenerative joint diseases.

BI-4394 is a potent and highly selective chemical probe designed to inhibit MMP-13.[1][5][6] It demonstrates exceptional selectivity, being over 1,000-fold more potent against MMP-13 compared to other matrix metalloproteinases, making it an invaluable tool for in vitro studies investigating the specific role of MMP-13 in various biological processes.[1][5][6] These application notes provide a detailed protocol for utilizing BI-4394 in a fluorogenic in vitro assay to determine its inhibitory activity against human MMP-13.

Data Presentation: Potency and Selectivity of BI-4394

The inhibitory activity of BI-4394 has been quantified against MMP-13 and other related enzymes. The half-maximal inhibitory concentration (IC50) values highlight its potency and remarkable selectivity.

| Target Enzyme | BI-4394 IC50 | Reference |

| MMP-13 (catalytic domain) | 1 nM | [1][5][6] |

| MMP-13 (full-length, collagen degradation) | 11 nM | [6] |

| MMP-13 (in bovine cartilage) | 31 nM | [1][6] |

| MMP-2 (Gelatinase-A) | 18,000 nM (18 µM) | [6] |

| MMP-9 (Gelatinase-B) | 8,900 nM (8.9 µM) | [6] |

| MMP-10 (Stromelysin-2) | 16,000 nM (16 µM) | [6] |

| MMP-14 (MT1-MMP) | 8,300 nM (8.3 µM) | [6] |

| Other MMPs (1, 3, 7, 8, 12) | >1,000 nM | [1] |

Experimental Protocols

Principle of the Fluorogenic Assay

This protocol is based on a fluorogenic-quenched substrate. The assay principle involves three key components:

-

Recombinant Human MMP-13 (rhMMP-13): The active enzyme that cleaves the substrate.

-

Fluorogenic Substrate: A peptide sequence specific for MMP-13, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

-

Inhibitor (BI-4394): The compound being tested, which binds to MMP-13 and prevents substrate cleavage.

When rhMMP-13 cleaves the substrate, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence intensity. In the presence of BI-4394, the enzyme's activity is blocked, leading to a dose-dependent reduction in the fluorescence signal.

Materials and Reagents

-

Recombinant Human MMP-13 (catalytic domain)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

BI-4394

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Black, flat-bottom 96-well assay plates

-

Fluorescence microplate reader

Reagent Preparation

-

BI-4394 Stock Solution: Prepare a 10 mM stock solution of BI-4394 in 100% DMSO. Store in aliquots at -20°C or -80°C.

-

BI-4394 Serial Dilutions: Perform serial dilutions of the BI-4394 stock solution in Assay Buffer containing a fixed percentage of DMSO (e.g., 10%) to create a range of concentrations for testing. This ensures the final DMSO concentration in all wells remains constant and low (e.g., ≤1%).[7]

-

rhMMP-13 Working Solution: Dilute the rhMMP-13 stock in cold Assay Buffer to the desired final concentration (e.g., 1-5 ng/µL). Keep the enzyme on ice.[7]

-

MMP-13 Substrate Working Solution: Dilute the fluorogenic substrate stock in Assay Buffer to the desired final concentration (e.g., 10 µM). Protect from light.[7]

Assay Procedure

The following steps should be performed in a 96-well black plate. Include the following controls:

-

Blank: Assay Buffer, no enzyme, no inhibitor.

-

Positive Control (100% Activity): Enzyme and vehicle (DMSO/Assay Buffer), no inhibitor.

-

Test Wells: Enzyme and BI-4394 at various concentrations.

-

Plate Setup: Add 5 µL of the serially diluted BI-4394 solutions or the vehicle control to the appropriate wells.[7]

-

Enzyme Addition: Add 20 µL of the diluted rhMMP-13 enzyme solution to the "Positive Control" and "Test Sample" wells. Add 20 µL of Assay Buffer to the "Blank" wells.[7]

-

Inhibitor Incubation: Gently mix the plate and incubate for 30-60 minutes at the desired assay temperature (e.g., room temperature or 37°C). This allows BI-4394 to bind to the enzyme.[7][8]

-

Reaction Initiation: Add 25 µL of the MMP-13 substrate working solution to all wells to initiate the enzymatic reaction. The total reaction volume will be 50 µL.[7]

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths according to the substrate's specifications (e.g., Ex/Em = 328/393 nm).[3][7] Readings can be taken kinetically over 30-60 minutes or as a single endpoint measurement.

Data Analysis

-

Background Subtraction: Subtract the average fluorescence intensity of the "Blank" wells from the readings of all other wells.

-

Calculate Percent Inhibition: Use the following formula to determine the percentage of MMP-13 inhibition for each concentration of BI-4394:

% Inhibition = (1 - (Signal of Test Well / Signal of Positive Control)) * 100

-

Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the BI-4394 concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of BI-4394 that inhibits 50% of MMP-13 activity.

Visualizations

MMP-13 Inhibition Mechanism

Caption: Mechanism of MMP-13 inhibition by BI-4394.

Experimental Workflow

References

Application Notes and Protocols for BI-4394 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing BI-4394, a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13), in various cell culture experiments.

Introduction to BI-4394

BI-4394 is a small molecule inhibitor of MMP-13 with a reported IC50 of 1 nM[1]. It exhibits over 1,000-fold selectivity against several other matrix metalloproteinases (MMPs), making it a valuable tool for investigating the specific roles of MMP-13 in biological processes[1][2][3]. MMP-13 is a key enzyme involved in the degradation of type II collagen, a critical component of articular cartilage. Its activity is implicated in the pathogenesis of osteoarthritis and rheumatoid arthritis[4].

Mechanism of Action: BI-4394 inhibits the catalytic activity of MMP-13, thereby preventing the breakdown of its substrates, most notably type II collagen. This inhibition can modulate downstream signaling pathways and cellular processes regulated by MMP-13 activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for BI-4394.

Table 1: In Vitro Inhibitory Activity of BI-4394

| Target | Assay Type | IC50 | Reference |

| Human MMP-13 | Enzymatic Assay | 1 nM | [1] |

| Bovine Nasal Cartilage Degradation | Full-length MMP-13 | 31 nM | [1] |

Table 2: Selectivity Profile of BI-4394 against other MMPs

| MMP Target | IC50 (µM) | Reference |

| MMP-2 | 18 | [1] |

| MMP-9 | 8.9 | [1] |

| MMP-10 | 16 | [1] |

| MMP-14 | 8.3 | [1] |

Experimental Protocols

3.1. Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of BI-4394 on a chosen cell line. It is crucial to establish a non-toxic working concentration range for subsequent experiments.

Materials:

-

Cells of interest (e.g., human chondrocytes, SW1353 chondrosarcoma cells)

-

Complete cell culture medium

-

BI-4394 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of BI-4394 in a complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest BI-4394 treatment.

-

Remove the overnight culture medium and add 100 µL of the BI-4394 dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 for cytotoxicity.

Note: Based on in vivo studies with other selective MMP-13 inhibitors, significant cytotoxicity is not expected at concentrations effective for MMP-13 inhibition[2]. However, it is essential to confirm this for your specific cell line.

3.2. Cell-Based MMP-13 Activity Assay

This protocol measures the inhibitory effect of BI-4394 on MMP-13 activity within a cellular context. This can be achieved by stimulating cells to produce MMP-13 and then measuring its activity in the conditioned medium.

Materials:

-

Cells known to express MMP-13 (e.g., chondrocytes, fibroblasts, or cancer cell lines)

-

Cell culture medium

-

Inducing agent for MMP-13 expression (e.g., IL-1β, TNF-α, or PMA)

-

BI-4394

-

MMP-13 activity assay kit (fluorogenic or colorimetric)

-

96-well black plates (for fluorescent assays)

Protocol:

-

Seed cells in a 24-well or 48-well plate and grow to 80-90% confluency.

-

Wash the cells with serum-free medium and then incubate in serum-free medium for 24 hours to reduce background.

-

Pre-treat the cells with various concentrations of BI-4394 (e.g., 1 nM to 1 µM) for 1-2 hours.

-

Stimulate the cells with an appropriate inducing agent (e.g., 10 ng/mL IL-1β) for 24-48 hours to induce MMP-13 expression and secretion.

-

Collect the conditioned medium from each well.

-

Perform the MMP-13 activity assay on the conditioned medium according to the manufacturer's instructions of the chosen assay kit[1][5][6]. This typically involves incubating the conditioned medium with a specific MMP-13 substrate and measuring the resulting signal.

-

Generate a dose-response curve to determine the IC50 of BI-4394 for inhibiting cellular MMP-13 activity.

3.3. Western Blot Analysis of Downstream Signaling

This protocol can be used to investigate the effect of BI-4394 on signaling pathways that are modulated by MMP-13 activity. For example, MMP-13 can cleave various cell surface receptors and extracellular matrix proteins, which in turn can affect intracellular signaling.

Materials:

-

Cells of interest

-

BI-4394

-

Stimulating agent (if applicable)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies against proteins of interest (e.g., phosphorylated forms of signaling proteins like Akt, ERK, or p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Plate cells and treat with BI-4394 and/or a stimulating agent for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C. For phosphorylated proteins, it is recommended to use 5% BSA in TBST as the blocking and antibody dilution buffer.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

3.4. Immunoprecipitation to Study Protein-Protein Interactions

This protocol can be adapted to investigate how BI-4394-mediated inhibition of MMP-13 might affect the interaction of MMP-13 with its substrates or other binding partners.

Materials:

-

Cell lysate from cells treated with or without BI-4394

-

Primary antibody against the protein of interest (e.g., MMP-13 or a potential interacting partner)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli buffer)

Protocol:

-

Prepare cell lysates as described in the Western Blot protocol.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential interacting partners.

Visualizations

Caption: Simplified signaling pathway of MMP-13 activation and its inhibition by BI-4394.

Caption: General experimental workflow for using BI-4394 in cell culture.

References

- 1. chondrex.com [chondrex.com]

- 2. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SensoLyte® Plus 520 MMP-13 Assay Kit Fluorimetric and Enhanced Selectivity - 1 kit [anaspec.com]

- 6. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for BI-4394 in In Vivo Mouse Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4394 is a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] MMP-13 plays a crucial role in the degradation of type II collagen, a key component of articular cartilage.[3] Its enzymatic activity is implicated in the pathogenesis of both osteoarthritis and rheumatoid arthritis.[3] The selective inhibition of MMP-13 by BI-4394 presents a promising therapeutic strategy for mitigating cartilage destruction and inflammation in arthritic conditions. These application notes provide detailed protocols for evaluating the efficacy of BI-4394 in established preclinical mouse models of arthritis.

Physicochemical and Pharmacokinetic Properties of BI-4394

A summary of the known physicochemical and pharmacokinetic parameters of BI-4394 is provided below to aid in experimental design and data interpretation.

| Parameter | Value | Reference |

| Molecular Weight | 446.5 Da (free base) | [1] |

| MMP-13 IC50 | 1 nM | [1][2] |

| Selectivity | >1000-fold against MMP-1, 2, 3, 7, 8, 9, 10, 12, 14 | [1] |

| Solubility (pH 7.4) | 60 µg/mL | [1] |

| Human Plasma Protein Binding | 98% | [1] |

| Mean Residence Time (i.v. dose) | 0.5 h | [1] |

| Volume of Distribution (Vss) | 0.4 L/kg | [1] |

Signaling Pathway of MMP-13 in Arthritis

MMP-13 is a key downstream effector in the inflammatory cascade that leads to cartilage degradation in arthritis. Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), stimulate chondrocytes and synovial fibroblasts to produce MMP-13. This process is mediated through various signaling pathways, including the mitogen-activated protein kinase (MAPK) and NF-κB pathways. Once activated, MMP-13 cleaves type II collagen, leading to the breakdown of the cartilage matrix and the progression of arthritis.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used autoimmune model of rheumatoid arthritis, characterized by an inflammatory response to type II collagen.

Materials:

-

Male DBA/1 mice, 8-10 weeks old

-

Bovine Type II Collagen Solution

-

Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis

-

Freund's Incomplete Adjuvant (IFA)

-

BI-4394

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Syringes and needles (27G)

Protocol:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen and FCA (1:1 ratio).

-

Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of bovine type II collagen and IFA (1:1 ratio).

-

Administer 100 µL of the emulsion intradermally at a different site near the base of the tail.

-

-

Arthritis Development and Scoring:

-

Monitor mice daily for the onset of arthritis, which typically appears between days 24 and 28.

-

Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

-

BI-4394 Dosing Regimen:

-

Initiate treatment upon the onset of clinical signs of arthritis.

-

Administer BI-4394 orally once daily at doses of 3 mg/kg, 10 mg/kg, and 30 mg/kg.[4] A vehicle control group should be included.

-

-

Endpoint Analysis:

-

Continue treatment for a predefined period (e.g., 14-21 days).

-

At the end of the study, collect blood for serum analysis of inflammatory markers and paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.

-

Adjuvant-Induced Arthritis (AIA) Mouse Model

The AIA model is induced by the injection of Freund's Complete Adjuvant and is characterized by a rapid onset of inflammation.

Materials:

-

Male BALB/c or C57BL/6 mice, 8-10 weeks old

-

Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis

-

BI-4394

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Syringes and needles (27G)

Protocol:

-

Induction of Arthritis (Day 0):

-

Inject 20 µL of FCA into the plantar surface of the right hind paw of each mouse.[5]

-

-

Arthritis Development and Measurement:

-

Monitor the mice for paw swelling, which typically develops within 24 hours.[6]

-

Measure paw volume or thickness daily using a plethysmometer or digital calipers.

-

-

BI-4394 Dosing Regimen:

-

Begin treatment on day 0, either prophylactically or therapeutically after the onset of inflammation.

-

Administer BI-4394 orally once daily at desired doses. A vehicle control group is essential.

-

-

Endpoint Analysis:

-

Continue the experiment for a specified duration (e.g., 14-21 days).

-

Experimental Workflow Diagram

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example of Clinical Score Data Presentation (CIA Model)

| Treatment Group | N | Mean Clinical Score (Day X) ± SEM | % Inhibition |

| Vehicle | 10 | 10.2 ± 0.8 | - |

| BI-4394 (3 mg/kg) | 10 | 7.5 ± 0.6 | 26.5% |

| BI-4394 (10 mg/kg) | 10 | 5.1 ± 0.5 | 50.0% |

| BI-4394 (30 mg/kg) | 10 | 3.2 ± 0.4 | 68.6% |

Table 2: Example of Paw Volume Data Presentation (AIA Model)

| Treatment Group | N | Mean Paw Volume (mm³) (Day Y) ± SEM | % Reduction |

| Naive Control | 10 | 15.5 ± 1.2 | - |

| Vehicle | 10 | 35.8 ± 2.1 | - |

| BI-4394 (10 mg/kg) | 10 | 25.3 ± 1.8 | 29.3% |

| BI-4394 (30 mg/kg) | 10 | 20.1 ± 1.5 | 43.9% |

Conclusion

These application notes provide a framework for the in vivo evaluation of BI-4394 in mouse models of arthritis. The detailed protocols for both the CIA and AIA models, along with suggested dosing regimens and endpoint analyses, will enable researchers to robustly assess the therapeutic potential of this selective MMP-13 inhibitor. Careful adherence to these protocols and systematic data collection will be crucial for obtaining reproducible and meaningful results in the development of novel anti-arthritic therapies.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. opnme.com [opnme.com]

- 3. On-demand release of a selective MMP-13 blocker from an enzyme-responsive injectable hydrogel protects cartilage from degenerative progression in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of a family of antibodies with different half-lives in mice fails to find a correlation between affinity for FcRn and serum half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Complete Freund’s Adjuvant (CFA)-Induced Arthritis Model [bio-protocol.org]

- 6. Characterisation of a Freund's complete adjuvant-induced model of chronic arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BI-4394, a Potent and Selective MMP-13 Inhibitor

For research, scientific, and drug development professionals.

This document provides detailed protocols for the preparation of stock solutions and working concentrations of BI-4394, a highly potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). These guidelines are intended to assist researchers in accurately preparing BI-4394 for in vitro and in vivo studies, ensuring reproducible and reliable results.

Introduction

BI-4394 is a small molecule inhibitor with high selectivity for MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1][2][3] This makes MMP-13 a significant therapeutic target in diseases such as osteoarthritis and rheumatoid arthritis.[1][2][3] Accurate preparation of BI-4394 solutions is critical for determining its efficacy and mechanism of action in various experimental settings.

Chemical and Physical Properties of BI-4394

A summary of the key chemical and physical properties of BI-4394 is presented in Table 1. This information is essential for accurate preparation of stock solutions.

| Property | Value | Reference |

| Molecular Weight | 446.46 g/mol | [1][4] |

| Formula | C₂₄H₂₂N₄O₅ | [1][2] |

| CAS Number | 1222173-37-6 | [1][2] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMSO (up to 100 mM) | [1][4] |

Biological Activity of BI-4394

BI-4394 is a potent inhibitor of MMP-13, with significantly lower activity against other MMPs, demonstrating its high selectivity. The inhibitory concentrations (IC₅₀) are summarized in Table 2.

| Target | IC₅₀ | Reference |

| MMP-13 | 1 nM | [1][3] |

| MMP-13 (bovine nasal cartilage degradation) | 31 nM | [1][4] |

| MMP-2 | 18 µM | [4] |

| MMP-9 | 8.9 µM | [4] |

| MMP-10 | 16 µM | [4] |

| MMP-14 | 8.3 µM | [4] |

Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of BI-4394 in Dimethyl Sulfoxide (DMSO).

Materials:

-

BI-4394 powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-